molecular formula C10H11Cl2N B3161886 2,6-dichloro-N-(cyclopropylmethyl)aniline CAS No. 87425-12-5

2,6-dichloro-N-(cyclopropylmethyl)aniline

Cat. No.: B3161886
CAS No.: 87425-12-5
M. Wt: 216.1 g/mol
InChI Key: RGJRUSMZHLEKSQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(cyclopropylmethyl)aniline is an organic compound with the molecular formula C10H11Cl2N. It is a derivative of 2,6-dichloroaniline, where the amino group is substituted with a cyclopropylmethyl group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(cyclopropylmethyl)aniline typically involves the reaction of 2,6-dichloroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(cyclopropylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

2,6-Dichloro-N-(cyclopropylmethyl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The cyclopropylmethyl group enhances its binding affinity to the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2,6-dichloro-N-(cyclopropylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJRUSMZHLEKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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CN(c1c(Cl)cccc1Cl)C1CC1
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Synthesis routes and methods II

Procedure details

58.4 grams of N-cyclopropylcarbonyl-2,6-dichloroaniline was dissolved in 550 ml of anhydrous tetrahydrofuran under a nitrogen atmosphere in a 2 liter 3-necked flask. The mixture was cooled in an ice bath to 4° C. To this mixture was added 389 ml of 0.9 M-diboronhexahydride in anhydrous tetrahydrofuran over a period of one hour and ten minutes while maintaining a temperature of less than 5° C. After addition was complete, the solution was allowed to warm to room temperature and stirred for one hour. The solution was then heated to reflux and reflux was maintained overnight. The solution was then cooled in an ice bath and 225 ml 6 N aqueous hydrogen chloride was added. This mixture was then evaporated in vacuo to remove the tetrahydrofuran. The resultant liquid and solid residue was diluted with 500 ml of water and cooled in an ice bath. 75 g of sodium hydroxide in 300 ml of water was then added. The mixture was then extracted with ether and the ether extract was washed twice with 500 ml of water, 250 ml of saturated saline solution and dried over sodium sulfate. The resultant mixture was then filtered and the filtrate was evaporated in vacuo. The resultant oil was dissolved in 100 ml of methanol and acidified with 250 ml of methanol/hydrogen chloride and then evaporated in vacuo at 35°-40° C. The resultant oil residue was dissolved in 250 ml of isopropanol and a crystalline precipitate formed. The reaction yielded 33.0 g of white solid N-cyclopropyl methyl-2,6-dichloroaniline having a melting point of 149°-158° C.
Name
N-cyclopropyl methyl-2,6-dichloroaniline
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550 mL
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225 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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